molecular formula C32H27ClN4OS B11543750 1-[3'-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one

1-[3'-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-YL]ethan-1-one

Cat. No.: B11543750
M. Wt: 551.1 g/mol
InChI Key: ROPPXNAOCRQBKT-UHFFFAOYSA-N
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Description

1-[3’-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of multiple aromatic rings and a thiadiazole moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3’-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one typically involves multi-step reactions. One common approach is the reaction of 2-phenyl-4-(4-(propan-2-yl)phenyl)-2H,3H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-yl]ethan-1-one with 4-chlorophenyl derivatives under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3’-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[3’-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3’-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3’-(4-Chlorophenyl)-2-phenyl-4-[4-(propan-2-YL)phenyl]-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazol]-5’-YL]ethan-1-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. Its combination of aromatic rings and a thiadiazole moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C32H27ClN4OS

Molecular Weight

551.1 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-2'-phenyl-4'-(4-propan-2-ylphenyl)spiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone

InChI

InChI=1S/C32H27ClN4OS/c1-21(2)23-13-15-24(16-14-23)30-28-11-7-8-12-29(28)32(36(34-30)26-9-5-4-6-10-26)37(35-31(39-32)22(3)38)27-19-17-25(33)18-20-27/h4-21H,1-3H3

InChI Key

ROPPXNAOCRQBKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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